REACTION_SMILES
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[CH3:14][OH:15].[CH3:1][O:2][c:3]1[c:4]([CH:12]=[CH2:13])[n:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[Cl:16][CH2:17][Cl:18]>>[CH3:1][O:2][c:3]1[c:4]([CH:12]=[O:15])[n:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])nc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |